Decanoyl-L-carnitine (chloride)
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Overview
Description
Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine. It is known for its role in increasing the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes . This compound is primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decanoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with decanoic acid. One common method includes the use of L-carnitine hydrochloride, which is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production methods for Decanoyl-L-carnitine (chloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Decanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens, acids, and bases, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Decanoyl-L-carnitine (chloride) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard for the quantification of acylcarnitines in various analytical techniques.
Biology: It plays a role in the study of fatty acid metabolism and mitochondrial function.
Industry: It is utilized in the development of pharmaceuticals and other biochemical products.
Mechanism of Action
Decanoyl-L-carnitine (chloride) exerts its effects by promoting the formation of saturated fatty acid metabolites. It acts as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to acetyl CoA . This process is crucial for energy production via the citric acid cycle.
Molecular Targets and Pathways: The primary molecular targets of Decanoyl-L-carnitine (chloride) include enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and carnitine acyltransferases . These pathways are essential for maintaining cellular energy homeostasis and metabolic function.
Comparison with Similar Compounds
L-Carnitine: The parent compound, which is involved in the transport of fatty acids into mitochondria for β-oxidation.
Acetyl-L-carnitine: An acetylated form of L-carnitine, known for its role in energy production and neuroprotection.
Propionyl-L-carnitine: A propionylated form of L-carnitine, used in the treatment of cardiovascular diseases.
Uniqueness: Decanoyl-L-carnitine (chloride) is unique due to its specific role in promoting the formation of long-chain fatty acid metabolites and its application in the study of fatty acid metabolism . Unlike other forms of L-carnitine, it has a distinct ester group that enhances its biochemical properties and research applications.
Properties
CAS No. |
14919-36-9; 18822-87-2; 369651-88-7 |
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Molecular Formula |
C17H34ClNO4 |
Molecular Weight |
351.91 |
IUPAC Name |
[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
solubility |
not available |
Origin of Product |
United States |
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